REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH:10]=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:17][Li]>O1CCCC1>[CH3:17][CH:10]([OH:11])[C:9]1[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:7]([O:6][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5]2)[CH:8]=1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched at -78° C. by the rapid addition of aqueous saturated NH4Cl (140 mL)
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
ADDITION
|
Details
|
water is added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between water (500 mL) and ethyl acetate (500 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with water (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC(=C(C=C1)OC)OC1CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 58.3 mmol | |
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |